Journal Name:Green Chemistry
Journal ISSN:1463-9262
IF:11.034
Journal Website:http://pubs.rsc.org/en/journals/journalissues/gc
Year of Origin:1999
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:555
Publishing Cycle:Bimonthly
OA or Not:Not
Evaluation of the anticancer potential of CD44 targeted vincristine nanoformulation in prostate cancer xenograft model: a multi-dynamic approach for advanced pharmacokinetic evaluation
Green Chemistry ( IF 11.034 ) Pub Date: 2023-06-20 , DOI: 10.1186/s12645-023-00218-2
The in vivo anticancer potential of vincristine (VC) loaded, thiolated chitosan-based nanoformulation (NFs) with an outer hyaluronic acid (VC-loaded in TCs-HA) coating was studied in prostate cancer (PC) xenograft in the immunosuppressed rat model induced by PC3 cell lines. Our previous study has already reported the in vitro efficacy of the said NFs. The ADMET Predictor (TM) Cloud version 10.4.0.5, 64-bit, was used to simulate VC's physicochemical and pharmacokinetic parameters. The percentage of encapsulation efficiency of VC by direct and indirect methods was 81.5 and 90%, respectively. Plasma samples from healthy rats showed improved pharmacokinetic and bioavailability profiles of NFs compared to VC injection via HPLC. The haemolytic analysis of NFs showed two times lesser toxicity to red blood cells. Xenograft rats showed maximum tumour volume up to 235 ± 0.02 mm3 with increased body weight, and it was reduced by 56 ± 0.01 to 107.3 ± 0.03 mm3 during the whole treatment by NFs compared to pure VC. The histopathology of the NFs group showed less malignancy with angiogenesis and significantly less metastasis to the liver and kidney. ELISA showed high expression of apoptotic biomarkers, including Bax, cleaved Caspase 3, and cleaved PARP, while the expression of BCL2, Caspase 3, COX-II, NFκB, and TNF-α was reduced. Immunohistochemical analysis also revealed that post-NF administration, cytoplasmic expressions of TNF-α and COX-II were reduced, as were nuclear expressions of NFκB. Thus, the prepared chemotherapeutic NFs were a comparatively potent oncolytic agent, safe with lesser off-target toxicity, and had an improved pharmacokinetic and bioavailability profile.
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Nanoparticles advanced from preclinical studies to clinical trials for lung cancer therapy
Green Chemistry ( IF 11.034 ) Pub Date: 2023-03-28 , DOI: 10.1186/s12645-023-00174-x
Lung cancer is the leading cause of cancer mortality. As a heterogeneous disease, it has different subtypes and various treatment modalities. In addition to conventional surgery, radiotherapy and chemotherapy, targeted therapy and immunotherapy have also been applied in the clinics. However, drug resistance and systemic toxicity still cannot be avoided. Based on the unique properties of nanoparticles, it provides a new idea for lung cancer therapy, especially for targeted immunotherapy. When nanoparticles are used as carriers of drugs with special physical properties, the nanodrug delivery system ensures the accuracy of targeting and the stability of drugs while increasing the permeability and the aggregation of drugs in tumor tissues, showing good anti-tumor effects. This review introduces the properties of various nanoparticles including polymer nanoparticles, liposome nanoparticles, quantum dots, dendrimers, and gold nanoparticles and their applications in tumor tissues. In addition, the specific application of nanoparticle-based drug delivery for lung cancer therapy in preclinical studies and clinical trials is discussed.
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Role of p53/circRNA0085439/Ku70 axis in DNA damage response in lung cells exposed to ZnO nanoparticles: Involvement of epigenetic regulation
Green Chemistry ( IF 11.034 ) Pub Date: 2023-04-24 , DOI: 10.1186/s12645-023-00192-9
Nano-Zinc oxide (Nano-ZnO) has been increasingly applied in agriculture, industry and biomedicine. However, the genotoxic effects of Nano-ZnO and the underlying mechanisms remain incompletely clear. Human bronchial epithelial cell line (HBE) was used to observe the effects of Nano-ZnO on DNA damage repair-related proteins and epithelial mesenchymal transition (EMT) by Western blotting. Then, CRISPR/cas9-based technique was used to create p53 knockout (p53-KO) cell line. RNA-seq analysis was performed to uncover the circular RNA (circRNA) profile after Nano-ZnO treatment in p53-KO cells compared with p53 wild-type (p53-wt) cells. LC–MS/MS was used to discover the potential binding proteins of circRNA_0085439 in the p53 deficiency background after Nano-ZnO treatment. Nano-ZnO-induced DNA damage and EMT were also investigated in vivo by instillation of Nano-ZnO (50 µg/mouse). Nano-ZnO exposure caused DNA damage and EMT at both in vitro and in vivo background, which was reflected by increased DNA damage associated proteins such as ATM and ATR and γ H2AX. p53 expression increased at the early stage post Nano-ZnO treatment decreased later. RNA-seq assay showed a highest increase of circRNA_0085439 expression in p53-KO cells compared with the p53-wt cells after Nano-ZnO exposure. Silencing of p53 expression promoted its translocation of circRNA_0085439 from cytoplasm to nucleus leading to the formation of circRNA_0085439/Ku70 complex resulting in the decreased expression of Ku70 protein. In addition, increased EMT markers, N-cadherin and Vimentin, was observed in lung epithelial cells and in mouse lungs at day 7 after Nano-ZnO exposure. This study unraveled the epigenetic mechanisms underlying Nano-ZnO-induced DNA damage and EMT. The effect of Nano-ZnO-induced DNA damage through p53/circRNA_0085439/Ku70 pathway likely contribute to Nano-ZnO-induced cell cytotoxicity and apoptosis. Our findings will provide information to further elucidate the molecular mechanisms of Nano-ZnO-induced cytotoxicity and genotoxicity.
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Targeted magnetochemotherapy modified by 5-Fu-loaded thermally on/off switching nanoheaters for the eradication of CT26 murine colon cancer by inducing apoptotic and autophagic cell death
Green Chemistry ( IF 11.034 ) Pub Date: 2023-02-23 , DOI: 10.1186/s12645-023-00164-z
Despite significant breakthroughs in diagnosis and treatment of colorectal cancer (CRC), the extent of morbidity and mortality secondary to CRC is still concerning. In this study, we evaluated the efficacy of our new tumor-selective nanoplatforms at induction of apoptosis and autophagy, which was tested using active 5-fluorouracil (5-Fu)-based targeting of tumor cells in a BALB/c murine model of CRC combined with magnetic thermal therapy. Nanoparticles were synthesized and characterized by zeta sizer, transmission electron microscopy (TEM), and scanning electron microscopy (SEM). The cytotoxicity and tissue uptake of 5-Fu-loaded folic acid (Fa)-modified magnetic nanoparticles (5-Fu/MNPs-Fa) was assessed using MTT, ICP-OES, and HPLC. The rate of apoptosis and autophagy, as two major indicators of antitumor activity, was measured based on protein expression of Bax, Bcl2, Caspase 3, mTOR, P-mTOR, Beclin-1, and LC3B in CT-26 murine CRC, along with tumor volume and survival time. The spherical 5-Fu/MNPs-Fa exhibited sustained thermal on/off switching drug release and higher therapeutic index compared to free 5-Fu. Our de novo synthetized magnetic nanoheaters successfully delivered the therapeutic agent to the tumor site, enhanced the conversion of radio frequency energy to heat in tumor cells, exhibited higher antitumor efficiency based on Bax/Bcl2 ratio and overexpression of Beclin-1 and LC3B, increased the survival time, and decreased the tumor volume (P  中文翻译: 载有 5-Fu 的热开/关纳米加热器修饰​​的靶向磁化学疗法通过诱导细胞凋亡和自噬性细胞死亡来根除 CT26 小鼠结肠癌 尽管结直肠癌 (CRC) 的诊断和治疗取得了重大突破,但继发于 CRC 的发病率和死亡率仍然令人担忧。在这项研究中,我们评估了我们新的肿瘤选择性纳米平台在诱导细胞凋亡和自噬方面的功效,该平台在 CRC 的 BALB/c 小鼠模型中使用基于活性 5-氟尿嘧啶 (5-Fu) 的肿瘤细胞靶向进行了测试结合磁热疗法。合成纳米粒子并通过 zeta 粒度仪、透射电子显微镜 (TEM) 和扫描电子显微镜 (SEM) 进行表征。使用 MTT、ICP-OES 和 HPLC 评估负载 5-Fu 的叶酸 (Fa) 修饰的磁性纳米粒子 (5-Fu/MNPs-Fa) 的细胞毒性和组织摄取。细胞凋亡率和自噬率作为抗肿瘤活性的两个主要指标,基于 CT-26 小鼠 CRC 中 Bax、Bcl2、Caspase 3、mTOR、P-mTOR、Beclin-1 和 LC3B 的蛋白表达以及肿瘤体积和存活时间来测量。与游离 5-Fu 相比,球形 5-Fu/MNPs-Fa 表现出持续的热开/关开关药物释放和更高的治疗指数。我们从头合成的磁性纳米加热器成功地将治疗剂输送到肿瘤部位,增强了肿瘤细胞中射频能量向热的转化,基于 Bax/Bcl2 比率和 Beclin-1 和 LC3B 的过表达表现出更高的抗肿瘤效率,增加了生存时间延长,肿瘤体积减小(P < 0.05)。我们的研究结果表明,磁化学疗法 (MHC) 比单纯的热疗和/或化学疗法更有效。从翻译的角度来看,
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Magnetohyperthermia-synergistic glioma cancer therapy enabled by magnetic graphene oxide nanoheaters: promising nanostructure for in vitro and in vivo applications
Green Chemistry ( IF 11.034 ) Pub Date: 2023-04-26 , DOI: 10.1186/s12645-023-00187-6
In the present study, a magnetohyperthermia (MH)-based therapy is introduced as an effective treatment for deep-seated tumors especially glioma, which combines the magnetothermal effect and the reactive oxygen species (ROS) induced with magnetic graphene oxide (GOMNPs) nanoheaters to overcome the issue of limited therapeutic efficacy in the current magnetothermal therapeutic strategy. Magnetic graphene oxide nanoheaters with a size of 34 nm and a surface charge of − 35 mV showed very little toxicity under in vitro and ex vivo circumstances based on MTT and hemolysis assay, respectively. The application of GOMNPs under an alternating magnetic coil (AMC) showed that they had high specific absorption rate (SAR, P  中文翻译: 磁性氧化石墨烯纳米加热器实现的磁热协同神经胶质瘤癌症治疗:用于体外和体内应用的有前途的纳米结构 在本研究中,引入了一种基于磁热疗 (MH) 的疗法作为对深部肿瘤尤其是神经胶质瘤的有效治疗方法,它结合了磁热效应和磁性氧化石墨烯 (GOMNPs) 纳米加热器诱导的活性氧 (ROS),以克服了当前磁热治疗策略中治疗效果有限的问题。基于 MTT 和溶血测定,尺寸为 34 nm 和表面电荷为 − 35 mV 的磁性氧化石墨烯纳米加热器在体外和离体环境下分别显示出非常小的毒性。GOMNPs 在交变磁线圈 (AMC) 下的应用表明它们具有高比吸收率 (SAR, P < 0.01),肿瘤微环境中 ROS 产生水平提高。结果证实,与培养基相比,血液中的 SAR 显着增加 (P < 0.01),这表明与体外相比,体内条件下的磁热疗性能有所改善。与单独使用 AMF 相比,在交变磁场 (AMF) 下的 3 个疗程后,剂量为 30 mg/kg 的 GOMNPs 取得了显着的治疗效果 (P < 0.05)。GOMNPs 通过抑制肿瘤生长表现出很强的抗神经胶质瘤作用,并通过诱导细胞凋亡增加生存率(P < 0.05)。Bax/Bcl2 蛋白和基因比率证实了 MH 治疗组的凋亡死亡率更高(P < 0.05)。与目前可用的方法相比,磁热疗与传统方式的结合可以提供巨大的临床优势。这表明与体外相比,体内条件下的磁热疗性能有所改善。与单独使用 AMF 相比,在交变磁场 (AMF) 下的 3 个疗程后,剂量为 30 mg/kg 的 GOMNPs 取得了显着的治疗效果 (P < 0.05)。GOMNPs 通过抑制肿瘤生长表现出很强的抗神经胶质瘤作用,并通过诱导细胞凋亡增加生存率(P < 0.05)。Bax/Bcl2 蛋白和基因比率证实了 MH 治疗组的凋亡死亡率更高(P < 0.05)。与目前可用的方法相比,磁热疗与传统方式的结合可以提供巨大的临床优势。这表明与体外相比,体内条件下的磁热疗性能有所改善。与单独使用 AMF 相比,在交变磁场 (AMF) 下的 3 个疗程后,剂量为 30 mg/kg 的 GOMNPs 取得了显着的治疗效果 (P < 0.05)。GOMNPs 通过抑制肿瘤生长表现出很强的抗神经胶质瘤作用,并通过诱导细胞凋亡增加生存率(P < 0.05)。Bax/Bcl2 蛋白和基因比率证实了 MH 治疗组的凋亡死亡率更高(P < 0.05)。与目前可用的方法相比,磁热疗与传统方式的结合可以提供巨大的临床优势。与单独使用 AMF 相比,在交变磁场 (AMF) 下的 3 个疗程后,剂量为 30 mg/kg 的 GOMNPs 取得了显着的治疗效果 (P < 0.05)。GOMNPs 通过抑制肿瘤生长表现出很强的抗神经胶质瘤作用,并通过诱导细胞凋亡增加生存率(P < 0.05)。Bax/Bcl2 蛋白和基因比率证实了 MH 治疗组的凋亡死亡率更高(P < 0.05)。与目前可用的方法相比,磁热疗与传统方式的结合可以提供巨大的临床优势。与单独使用 AMF 相比,在交变磁场 (AMF) 下的 3 个疗程后,剂量为 30 mg/kg 的 GOMNPs 取得了显着的治疗效果 (P < 0.05)。GOMNPs 通过抑制肿瘤生长表现出很强的抗神经胶质瘤作用,并通过诱导细胞凋亡增加生存率(P < 0.05)。Bax/Bcl2 蛋白和基因比率证实了 MH 治疗组的凋亡死亡率更高(P < 0.05)。与目前可用的方法相比,磁热疗与传统方式的结合可以提供巨大的临床优势。并通过诱导凋亡细胞死亡来增加存活率(P <0.05)。Bax/Bcl2 蛋白和基因比率证实了 MH 治疗组的凋亡死亡率更高(P < 0.05)。与目前可用的方法相比,磁热疗与传统方式的结合可以提供巨大的临床优势。并通过诱导凋亡细胞死亡来增加存活率(P <0.05)。Bax/Bcl2 蛋白和基因比率证实了 MH 治疗组的凋亡死亡率更高(P < 0.05)。与目前可用的方法相比,磁热疗与传统方式的结合可以提供巨大的临床优势。
Detail
Development of glycan-targeted nanoparticles as a novel therapeutic opportunity for gastric cancer treatment
Green Chemistry ( IF 11.034 ) Pub Date: 2023-03-28 , DOI: 10.1186/s12645-023-00161-2
Chemotherapy resistance remains a major cause of therapeutic failure in gastric cancer. The combination of genetic material such as interference RNAs (iRNAs) to silence cancer-associated genes with chemotherapeutics has become a novel approach for cancer treatment. However, finding the right target genes and developing non-toxic, highly selective nanocarrier systems remains a challenge. Here we developed a novel sialyl-Tn-targeted polylactic acid—didodecyldimethylammonium bromide nanoparticle (PLA-DDAB) nanoparticles (NPs) loaded with dsRNA targeting ST6GalNac-I and/or galectin-3 genes. Using single photon emission computed tomography (SPECT), we have demonstrated that 99mtechnetium radiolabeled sialyl-Tn-targeted nanoparticles can reach the tumor site and downregulate ST6GalNAc-I and galectin-3 RNA expression levels when injected intravenously. Furthermore, using an in vivo gastric tumor model, these nanoparticles increased the effectiveness of 5-FU in reducing tumor growth. Our findings indicate that cancer-associated glycan-targeted NPs loaded with dsRNA targeting ST6GalNAc-I and/or galectin-3 in combination with standard chemotherapy, have the potential to become a novel therapeutic tool for gastric cancer.
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Dual-sensitive and highly biocompatible O-carboxymethyl chitosan nanodroplets for prostate tumor ultrasonic imaging and treatment
Green Chemistry ( IF 11.034 ) Pub Date: 2023-03-11 , DOI: 10.1186/s12645-023-00172-z
Nanosized drug delivery systems have rapidly emerged as a promising approach to tumor therapy, which still have many challenges in clinical application. In this study, doxorubicin-loaded O-carboxymethyl chitosan/perfluorohexane nanodroplets (O-CS-DOX NDs) were synthesized and functionally tested as an effective drug delivery system in vitro and in vivo. O-CS-DOX NDs with small size (159.6 nm) and good doxorubicin encapsuling ability showed pH- and ultrasound-dependent drug release profile and satisfying ultrasound imaging performance. With high biocompatibility and biosafety, these nanodroplets could accumulate in the tumor sites and exhibit high efficiency in inhibiting tumor growth with ultrasound irradiation. These stable, safe and smart O-CS-DOX NDs showed promising potential as a smart dual-responsive bomb for tumor ultrasonic imaging and treatment.
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Targeting nano-regulator based on metal–organic frameworks for enhanced immunotherapy of bone metastatic prostate cancer
Green Chemistry ( IF 11.034 ) Pub Date: 2023-04-25 , DOI: 10.1186/s12645-023-00200-y
Bone metastasis is the main cause of death in patients with prostate cancer (PCa), but there lacks effective treatment method. Immunotherapy shows new hopes for bone metastatic PCa patients, while the efficacy is still unsatisfactory and limited by the unique immunosuppressive microenvironment in metastatic bone site. Here, we developed a bone-targeted nano-delivery system as a nano-regulator to enhance the immunotherapy of bone metastatic PCa. The nanosystem was assembled via coordination between phytic acid (PA) and Fe3+ to form nano-sized metal–organic framework (MOF), through which mitoxantrone (MTO) was encapsulated. At cellular level, the nanosystem showed selective cytotoxicity towards RM-1 PCa cells over immune cells, and could induce tumor cells immunogenic cell death (ICD) to improve the immunogenicity of the tumor. Moreover, the nanosystem was able to induce ubiquitination of TGFβ receptor (TβR) on immune cells to promote its degradation, thus serving as a nano-regulator to block the functions of TGF-β, an abundant cytokine that has a systematically immunosuppressive effect in the tumor microenvironment. Upon intravenous injection, the nanoparticle showed pro-longed blood circulation and targeting accumulation into bone metastatic site, and imposed robust anti-tumor effect in combination with αCTLA-4. In addition, bone destruction was significantly alleviated after treatment to reduce the skeletal-related events. Overall, this work provides a biocompatible nanomedicine to restore immune sensitivity of bone metastatic tumor for enhanced immunotherapy by blocking TGF-β signaling pathway.
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Boosting immunogenic cell death via hollow MnO2-based multiple stimuli-responsive drug delivery systems for improved cancer immunotherapy
Green Chemistry ( IF 11.034 ) Pub Date: 2023-03-11 , DOI: 10.1186/s12645-023-00173-y
Cancer treatment by inducing tumor cell immunogenic cell death (ICD) is critical for tumor therapy. However, ICD activation by single pathway is often limited in practical application due to its low efficiency. In addition, the low pH and anoxic microenvironments in solid tumors greatly limit the effective activation of ICD. Herein, hollow manganese dioxide (H-MnO2) nanomaterials were selected to load both Mitoxantrone (MTZ) and Chlorin e6 (Ce6) due to its hollow structure and ability to release drugs in the acidic environments. Thus, the synergy of photodynamic therapy (PDT), photothermal therapy (PTT) and chemotherapy can induce the process of immunogenic cell death, stimulate the maturation of dendritic cells (DCs), and activate the immune response to kill tumor cells dramatically. Efficient immunotherapeutic effects were obtained when MnO2-C/M-HA was given intravenously to 4T1 tumor-bearing BALB/c mice with 660 nm near-infrared laser irradiation. This study overcame the limitations of monotherapy and provided a multifunctional platform for tumor immunotherapy.
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Generation of magnetic biohybrid microrobots based on MSC.sTRAIL for targeted stem cell delivery and treatment of cancer
Green Chemistry ( IF 11.034 ) Pub Date: 2023-05-19 , DOI: 10.1186/s12645-023-00203-9
Combining the power of magnetic guidance and the biological activities of stem cells transformed into biohybrid microrobots holds great promise for the treatment of several diseases including cancer. We found that human MSCs can be readily loaded with magnetic particles and that the resulting biohybrid microrobots could be guided by a rotating magnetic field. Rotating magnetic fields have the potential to be applied in the human setting and steer therapeutic stem cells to the desired sites of action in the body. We could demonstrate that the required loading of magnetic particles into stem cells is compatible with their biological activities. We examined this issue with a particular focus on the expression and functionality of therapeutic genes inside of human MSC-based biohybrid microrobots. The loading with magnetic particles did not cause a loss of viability or apoptosis in the human MSCs nor did it impact on the therapeutic gene expression from the cells. Furthermore, the therapeutic effect of the gene products was not affected, and the cells also did not lose their migration potential. These results demonstrate that the fabrication of guidable MSC-based biohybrid microrobots is compatible with their biological and therapeutic functions. Thus, MSC-based biohybrid microrobots represent a novel way of delivering gene therapies to tumours as well as in the context of other diseases.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.10 160 Science Citation Index Science Citation Index Expanded Not
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